molecular formula C15H20N2O2 B2530690 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine CAS No. 2197938-22-8

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine

Cat. No.: B2530690
CAS No.: 2197938-22-8
M. Wt: 260.337
InChI Key: FIQOFPMUALMYIE-UHFFFAOYSA-N
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Description

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine is a synthetic compound identified in patent literature for its potential in targeting Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins; inhibiting HSP90 leads to the simultaneous degradation of multiple cancer-driving clients, making it a compelling target for anticancer research . This benzoxazole-containing compound is part of a class of investigational molecules studied for their ability to disrupt the HSP90 chaperone cycle, thereby inducing anti-proliferative effects in cancer cells . Beyond oncology, related benzoxazole derivatives are also investigated for targeting other proteins, such as cathepsin S, which plays a role in immune response and inflammatory diseases . The primary research value of this compound lies in its utility as a chemical probe to study HSP90-mediated pathways and to explore novel therapeutic strategies in diseases characterized by protein misfolding and aggregation.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-17(2)11-7-9-12(10-8-11)18-15-16-13-5-3-4-6-14(13)19-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOFPMUALMYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring. This reaction is often carried out in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]), under reflux conditions in water . The yield of this reaction can range from 79% to 89%.

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

4-tert-Butyl-N,N-dimethylcyclohexan-1-amine
  • Structure : Shares the N,N-dimethylcyclohexanamine core but replaces the benzoxazole-ether group with a bulky tert-butyl substituent.
  • Its molecular weight (183.33 g/mol) is lower than the target compound .
  • Applications: Likely used as an intermediate in organic synthesis or surfactants due to its non-polar character.
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
  • Structure: Features an aminomethyl group instead of the benzoxazole-ether substituent.
  • Synthesis : Prepared via Strecker condensation followed by LiAlH4 reduction, analogous to steps used for cyclohexanamine derivatives .
  • Applications : Serves as a precursor for photochromic compounds (e.g., azobenzene derivatives) and glycine transporter inhibitors .
Fenoxaprop Ethyl Ester
  • Structure: Contains a benzoxazol-2-yloxy-phenoxy group attached to a propionic acid ethyl ester, differing from the cyclohexanamine core in the target compound.
  • Properties: Acts as an ACCase-inhibiting herbicide, similar to metamifop. The ester group enhances bioavailability, while the phenoxy bridge increases structural rigidity .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Applications
4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine C15H19N2O2 265.33 Benzoxazole-ether, N,N-dimethyl ~2.8 Agrochemicals, pharmaceuticals
4-tert-Butyl-N,N-dimethylcyclohexan-1-amine C12H25N 183.33 tert-Butyl, N,N-dimethyl 3.15 Organic synthesis intermediates
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine C9H20N2 156.27 Aminomethyl, N,N-dimethyl ~1.5 Photochromic compounds, drug design
Fenoxaprop Ethyl Ester C22H23ClN2O6 446.88 Benzoxazole-phenoxy, propionate ester ~4.2 Herbicide (ACCase inhibition)
  • logP Trends: The benzoxazole derivative exhibits moderate lipophilicity, balancing solubility and membrane permeability. Fenoxaprop’s higher logP aligns with its herbicidal activity, requiring lipid membrane penetration .
  • Bioactivity : The benzoxazole-ether group in the target compound may confer herbicidal or enzyme-inhibitory properties, akin to metamifop’s ACCase inhibition .

Biological Activity

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.35 g/mol

The presence of the benzoxazole moiety is significant as it is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that derivatives of benzoxazole, including this compound, exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities.

Table 1: Inhibitory Potency Against AChE and BuChE

CompoundIC50 (µM) AChEIC50 (µM) BuChE
This compoundTBDTBD
Donepezil33.65 ± 3.5035.80 ± 4.60
Benzoxazole derivative analogues5.80 - 40.807.20 - 42.60

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

2. Neuroprotective Effects

In vitro studies have demonstrated that compounds containing the benzoxazole structure can provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These actions are crucial for developing treatments for conditions like Alzheimer's disease.

3. Anticancer Activity

Some benzoxazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 1: Acetylcholinesterase Inhibition

A recent study synthesized multiple benzoxazole derivatives and evaluated their AChE inhibitory activity. Among these, several compounds exhibited lower IC50 values than Donepezil, indicating a higher potency as potential therapeutic agents for Alzheimer's disease .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of benzoxazole derivatives, highlighting their ability to scavenge free radicals effectively. This property contributes to their neuroprotective effects and suggests potential applications in treating neurodegenerative disorders .

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